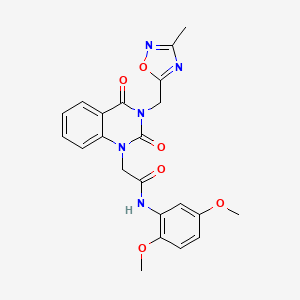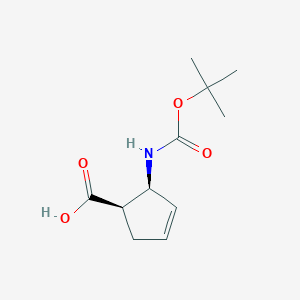![molecular formula C7H9N5O B2478712 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1782450-68-3](/img/structure/B2478712.png)
4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a methoxy group at the 4-position and a methyl group at the 1-position.
Preparation Methods
The synthesis of 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be carried out by reacting 4-methoxy-1H-pyrazole-3-carboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. Researchers investigate its effects on various biological targets and pathways.
Medicine: The compound is explored as a potential therapeutic agent for treating diseases such as cancer, viral infections, and bacterial infections. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This compound lacks the methyl group at the 1-position, which may affect its biological activity and chemical reactivity.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This compound lacks the methoxy group at the 4-position, which may influence its solubility and interaction with molecular targets.
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine: This compound lacks the amine group at the 6-position, which may alter its binding affinity and specificity for certain enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
4-methoxy-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXCYAUYEUOJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)
![N'-(3-chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B2478634.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)
![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)

![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)


![N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2478650.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2478651.png)
